An In-depth Technical Guide to Ruski-201: A Selective Hedgehog Acyltransferase Inhibitor
An In-depth Technical Guide to Ruski-201: A Selective Hedgehog Acyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ruski-201 is a potent and selective small-molecule inhibitor of Hedgehog acyltransferase (Hhat). This enzyme is responsible for the essential N-terminal palmitoylation of Sonic Hedgehog (Shh) protein, a critical step in the activation of the Hedgehog signaling pathway. Dysregulation of this pathway is implicated in the development and progression of various cancers. Ruski-201 has emerged as a valuable chemical probe for studying the catalytic function of Hhat and its role in cancer cell signaling, demonstrating on-target activity without the off-target cytotoxicity observed with other compounds in its class. This document provides a comprehensive overview of the chemical structure, mechanism of action, and biological activity of Ruski-201, including detailed experimental protocols for its characterization.
Chemical Structure and Properties
Ruski-201, also known as RU-SKI 201, is a dihydrothienopyridine derivative.[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Formal Name | 1-[6,7-dihydro-4-(6-methyl-2-pyridinyl)thieno[3,2-c]pyridin-5(4H)-yl]-2-[(2-methylbutyl)amino]-ethanone | [1] |
| Molecular Formula | C₂₀H₂₇N₃OS | [1] |
| Formula Weight | 357.5 g/mol | [1] |
| CAS Number | 1458031-48-5 | [2] |
Mechanism of Action and Biological Activity
Ruski-201 functions as a direct inhibitor of Hedgehog acyltransferase (Hhat). Hhat is a multi-pass transmembrane protein located in the endoplasmic reticulum and is a member of the membrane-bound O-acyltransferase (MBOAT) superfamily.[2] It catalyzes the N-palmitoylation of Hedgehog proteins, a crucial post-translational modification for their signaling activity.[2] By inhibiting Hhat, Ruski-201 prevents the palmitoylation of Sonic Hedgehog (Shh), thereby blocking the Hedgehog signaling pathway.[2]
The inhibitory activity of Ruski-201 has been quantified in various assays, demonstrating its potency and selectivity.
| Assay Type | Cell Line / System | IC₅₀ Value (μM) | Reference |
| Hhat Inhibition (recombinant enzyme) | N/A | 0.20 | [3] |
| Shh Palmitoylation Inhibition (in-cell) | HEK293 Shh+ | 0.87 | [2] |
| Hedgehog Signaling Inhibition (co-culture) | H520 / Shh-Light2 | 4.8 ± 0.60 | [2] |
| Hedgehog Signaling Inhibition (co-culture) | Panc-1 / Shh-Light2 | 7.8 ± 1.3 | [2] |
| Hedgehog Signaling Inhibition (co-culture) | MCF-7 / Shh-Light2 | 8.5 ± 0.65 | [2] |
Importantly, Ruski-201 has been shown to be non-cytotoxic at concentrations where it effectively inhibits Hhat, a significant advantage over earlier compounds in the same class, such as RUSKI-43, which exhibit off-target effects.[2]
Signaling Pathway and Experimental Workflow
The Hedgehog signaling pathway is a critical regulator of embryonic development and its aberrant activation is a hallmark of several cancers. The inhibitory action of Ruski-201 on Hhat is an early and crucial intervention point in this cascade.
Caption: Inhibition of Hhat by Ruski-201 blocks Shh palmitoylation and subsequent signaling.
The following diagram illustrates a typical experimental workflow for assessing the on-target efficacy of Ruski-201 in a cellular context.
Caption: Bioorthogonal labeling workflow to quantify Shh palmitoylation inhibition by Ruski-201.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of Ruski-201.
Quantitative Whole-Proteome Palmitoylation Profiling
This protocol is adapted from Rodgers et al., 2016, and utilizes a bioorthogonal alkyne-tagged palmitic acid reporter (YnPal) to label and quantify palmitoylated proteins.[2]
Materials:
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HEK293 cells stably overexpressing Sonic Hedgehog (HEK293 Shh+).
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Ruski-201.
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YnPal (alkyne-tagged palmitic acid).
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Azido-TAMRA-PEG₃-biotin (AzTB) trifunctional capture reagent.
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Lysis buffer (1% Triton X-100, 1x protease inhibitor cocktail in PBS).
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Anti-Shh antibody.
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Protein G agarose beads.
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Click chemistry reagents: Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), Copper(II) sulfate (CuSO₄).
Procedure:
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Cell Treatment: Plate HEK293 Shh+ cells and allow them to adhere. Treat the cells with the desired concentrations of Ruski-201 for 7 hours. After the first hour of Ruski-201 treatment, add YnPal to the culture medium.
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Cell Lysis: Following treatment, wash the cells with PBS and lyse them in lysis buffer.
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Click Chemistry: To the cell lysates, add the AzTB capture reagent, TCEP, TBTA, and CuSO₄. Incubate the reaction to ligate the AzTB reporter to the YnPal-tagged proteins via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
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Immunoprecipitation: Incubate the lysates with an anti-Shh antibody, followed by the addition of protein G agarose beads to capture the Shh protein.
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Analysis: Elute the immunoprecipitated proteins and separate them by SDS-PAGE. Visualize the palmitoylated Shh by in-gel fluorescence scanning for the TAMRA fluorophore.
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Quantification: Quantify the fluorescence intensity of the bands corresponding to palmitoylated Shh to determine the extent of inhibition by Ruski-201.
Hedgehog Signaling Co-culture Assay
This assay measures the ability of Ruski-201 to inhibit Shh-dependent signaling in a co-culture system.[2]
Materials:
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Shh-producing cells (e.g., H520, Panc-1, or MCF-7).
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Shh-Light2 cells (NIH3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase).
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Ruski-201.
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Dual-Glo Luciferase Assay System.
Procedure:
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Co-culture Setup: Plate Shh-producing cells in the bottom of a multi-well plate. In a separate transwell insert with a porous membrane, plate the Shh-Light2 reporter cells.
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Treatment: Place the transwell inserts containing the Shh-Light2 cells into the wells with the Shh-producing cells. Add Ruski-201 at various concentrations to the co-culture medium.
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Incubation: Incubate the co-culture for a period sufficient to allow for Shh signaling to activate the luciferase reporter in the Shh-Light2 cells (typically 24-48 hours).
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Luciferase Assay: Lyse the Shh-Light2 cells and measure the firefly and Renilla luciferase activities using a luminometer and the Dual-Glo Luciferase Assay System.
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Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for differences in cell number and transfection efficiency. Calculate the IC₅₀ value for Ruski-201 by plotting the normalized luciferase activity against the inhibitor concentration.
Conclusion
Ruski-201 is a well-characterized, selective, and cell-active inhibitor of Hedgehog acyltransferase. Its ability to specifically block the palmitoylation of Sonic Hedgehog without inducing off-target cytotoxicity makes it an invaluable tool for dissecting the role of the Hedgehog signaling pathway in both normal physiology and disease states, particularly in cancer biology. The experimental protocols detailed herein provide a robust framework for the further investigation of Ruski-201 and the development of novel therapeutics targeting Hhat.
